Regioisomeric Differentiation: 3-Benzonitrile (Meta) vs. 4-Benzonitrile (Para) Substitution
The target compound (CAS 1448034-94-3) bears a 3-benzonitrile (meta-CN) substituent at the N-6 carbonyl position, distinguishing it from the 4-benzonitrile (para-CN) regioisomer (CAS 1448123-75-8), which has been cited as an ATR kinase inhibitor scaffold [1]. Regioisomeric differentiation is critical: the position of the nitrile group alters the H-bond acceptor geometry and the overall molecular dipole, which can influence target binding and selectivity. No head-to-head bioactivity comparison between these two regioisomers was identified in the accessed literature.
| Evidence Dimension | Regioisomeric substitution pattern (benzonitrile position) |
|---|---|
| Target Compound Data | 3-CN (meta-substituted) benzonitrile carbonyl; InChIKey: WISFZXQJHQHMHB-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-CN (para-substituted) benzonitrile carbonyl (CAS 1448123-75-8); reported as an ATR kinase inhibitor scaffold |
| Quantified Difference | No quantitative bioactivity data available for either compound from primary sources; differentiation is structural and inferred from class SAR |
| Conditions | Structural comparison based on PubChem records and vendor catalog descriptions |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the regioisomeric identity must be verified to ensure the intended H-bond pharmacophore geometry is maintained; ordering the incorrect regioisomer can invalidate SAR hypotheses.
- [1] Kuujia.com. CAS 1448123-75-8: 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzonitrile. Product description citing ATR kinase inhibitor scaffold utility. View Source
